molecular formula C18H19N5O5S B2472620 1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1396800-17-1

1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2472620
CAS No.: 1396800-17-1
M. Wt: 417.44
InChI Key: BWLLASMOXMPMEC-UHFFFAOYSA-N
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Description

The compound 1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic molecule of significant interest in medicinal chemistry research, designed by integrating multiple pharmacophores into a single scaffold. Its structure features a 1,2,3-triazole core, a versatile moiety known for its stability and ability to act as a linker, facilitating interactions with various biological targets . This triazole ring is functionalized with a carboxamide group linked to a sulfamoylphenyl unit, a structure often associated with enzyme inhibition capabilities. The N-1 position of the triazole is substituted with a 2-hydroxy-2-(2-methoxyphenyl)ethyl chain, potentially contributing to the molecule's overall polarity and influencing its binding affinity. The presence of the 1,2,3-triazole suggests potential application in the development of novel antifungal agents, as this heterocycle is a key component in several established and investigational antimycotics . Furthermore, the benzimidazole and triazole heterocycles, which share some topological similarities with components of this structure, are widely investigated for their antitumor properties, often acting as DNA intercalators or inhibitors of enzymes like topoisomerase . The sulfonamide group is a classic pharmacophore found in inhibitors of carbonic anhydrases and other enzymes, pointing to potential research applications in enzymology and cellular signaling. This unique combination of structural features makes this compound a compelling candidate for research into new therapeutic agents, particularly in the areas of infectious diseases and oncology.

Properties

IUPAC Name

1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-N-(4-sulfamoylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O5S/c1-28-17-5-3-2-4-14(17)16(24)11-23-10-15(21-22-23)18(25)20-12-6-8-13(9-7-12)29(19,26)27/h2-10,16,24H,11H2,1H3,(H,20,25)(H2,19,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLLASMOXMPMEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CN2C=C(N=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the hydroxy-methoxyphenyl group and the sulfamoylphenyl group. Common reagents used in these reactions include azides, alkynes, and various catalysts to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction can produce alcohols.

Scientific Research Applications

1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring and sulfamoylphenyl group are key functional groups that contribute to its biological activity. These groups can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Substituent Effects

The compound shares its 1,2,3-triazole scaffold with several analogs, but its substituents distinguish it in terms of electronic, steric, and pharmacokinetic properties. Key comparisons include:

Table 1: Substituent Comparison of Triazole Derivatives
Compound Name R₁ (Position 1) R₄ (Position 4) Key Features Reference
Target Compound 2-hydroxy-2-(2-methoxyphenyl)ethyl N-(4-sulfamoylphenyl)carboxamide Hydrophilic linker, sulfamoyl group
N-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 2-methoxyphenyl N-(4-ethoxyphenyl)carboxamide, 5-methyl Ethoxy group (lipophilic), methyl on triazole
N-(2-Ethoxyphenyl)-1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 4-isopropylphenyl N-(2-ethoxyphenyl)carboxamide, 5-methyl Bulky isopropyl, ethoxy positional isomer
5-(4-Methoxyphenyl)-4-[(phenylsulfonyl)methyl]-1H-1,2,3-triazole Phenylsulfonylmethyl Sulfonyl group (electron-withdrawing)

Key Observations :

  • Sulfamoyl vs. Sulfonyl : The target’s sulfamoyl group (NHSO₂) enables hydrogen bonding and acidic proton donation, unlike the sulfonyl (SO₂) group in ’s compound, which lacks NH functionality .
  • Hydroxyethyl Linker : Unique to the target, this group increases hydrophilicity compared to analogs with methyl or ethyl chains (e.g., ’s 5-methyl substitution) .
  • Methoxy Positioning : The 2-methoxyphenyl group in the target may enhance steric hindrance and π-stacking compared to 4-methoxy substituents (e.g., ) .

Hypothetical Pharmacological Implications

  • Methoxy vs. Ethoxy : The 2-methoxyphenyl group may improve metabolic stability over ethoxy analogs, which are prone to oxidative dealkylation .
  • Triazole Core : Facilitates hydrogen bonding and metal coordination, similar to pesticidal triazole-thioureido compounds in .

Physicochemical Properties

  • Solubility : The hydroxyethyl group enhances water solubility relative to fully lipophilic analogs (e.g., ’s isopropylphenyl) .
  • LogP : Estimated to be lower than methyl-substituted triazoles (e.g., ) due to polar substituents .

Biological Activity

1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide, also known by its CAS number 1396800-17-1, is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, exploring its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring, a sulfamoylphenyl group, and a hydroxy-methoxyphenyl group. These structural components are believed to play significant roles in its biological activity.

Property Details
IUPAC Name This compound
Molecular Formula C₁₈H₁₉N₅O₅S
CAS Number 1396800-17-1

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The triazole ring and sulfamoylphenyl group can engage with enzymes and receptors involved in various biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Cytokine Modulation: Studies suggest that it can influence the release of cytokines such as TNF-α and IL-6, which are crucial in inflammatory responses .

Biological Activity Studies

Recent investigations have evaluated the biological activity of this compound through various assays.

Antimicrobial Activity

Research has demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. The compound was tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.

Antiproliferative Effects

In vitro studies have indicated that the compound exhibits antiproliferative activity against cancer cell lines. It was shown to affect cell viability and induce apoptosis in specific cancer types.

Case Studies

A recent study focused on synthesizing new 1,2,4-triazole derivatives similar to our compound. The derivatives were evaluated for their toxicity and influence on cytokine release using peripheral blood mononuclear cells. Results indicated that certain derivatives had notable antiproliferative effects and modulated cytokine levels significantly .

Comparative Analysis

The biological activity of this compound can be compared with other triazole derivatives:

Compound IC50 (µM) Activity
1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-...TBDAntiproliferative
9-H-fluorenes-1,2,3-triazoles8.0GlyT1 Inhibitor
Other Triazole DerivativesVariesAntimicrobial

Q & A

Q. What are the recommended synthesis strategies for this triazole-carboxamide compound?

The synthesis typically involves Huisgen azide-alkyne cycloaddition to construct the triazole core, followed by carboxamide coupling. Key steps include:

  • Step 1 : Preparation of the alkyne precursor via Sonogashira coupling or propargylation of 2-methoxyphenyl ethanol.
  • Step 2 : Azide formation using sodium azide and a sulfamoylphenyl precursor.
  • Step 3 : Cycloaddition under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate) to form the triazole ring .
  • Step 4 : Carboxamide coupling via EDCI/HOBt-mediated reaction between the triazole-carboxylic acid and 4-sulfamoylaniline .
    Critical Parameters : Monitor reaction progress with TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and confirm purity via HPLC (>95%) .

Q. How should researchers characterize the molecular structure of this compound?

Use a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent integration (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, sulfamoyl NH₂ at δ 6.5–7.0 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (expected [M+H]⁺ ~470–480 m/z) .
  • X-ray Crystallography : If single crystals are obtainable, analyze bond angles and packing interactions (e.g., triazole ring planarity) .

Q. What preliminary assays are used to evaluate biological activity?

  • Enzyme Inhibition : Screen against COX-2 or carbonic anhydrase isoforms due to the sulfamoyl group’s known affinity .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Antimicrobial Activity : Test against Gram-positive/negative bacteria via agar dilution (MIC ≤ 50 µg/mL considered active) .

Advanced Research Questions

Q. How can conflicting bioactivity data between studies be resolved?

  • Dose-Response Refinement : Conduct IC₅₀/EC₅₀ assays in triplicate to reduce variability .
  • Structural Confirmation : Re-validate compound identity via LC-MS and 2D NMR (e.g., HSQC, HMBC) to rule out degradation .
  • Target Specificity : Use siRNA knockdown or CRISPR-Cas9 models to confirm on-target effects .

Q. What computational methods support mechanism-of-action studies?

  • Molecular Docking : Simulate interactions with COX-2 (PDB: 5KIR) using AutoDock Vina; focus on hydrogen bonding with sulfamoyl NH₂ and triazole N-atoms .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) to identify key binding residues .
  • QSAR Modeling : Corlate substituent electronegativity (e.g., Hammett σ values for methoxy groups) with bioactivity trends .

Q. How to optimize solubility without compromising activity?

  • Co-Solvent Systems : Test DMSO/PEG-400 mixtures (≤10% v/v) for in vitro assays .
  • Prodrug Derivatization : Introduce phosphate esters at the hydroxyethyl group for enhanced aqueous solubility .
  • Crystallography-Driven Design : Modify crystal packing via salt formation (e.g., sodium or meglumine salts) .

Q. What strategies address low yields in triazole cycloaddition?

  • Catalyst Screening : Compare Cu(I), Ru(II), or strain-promoted catalysts for regioselectivity .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24h to 1h at 80°C, improving yields by 15–20% .
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .

Key Recommendations

  • Contradiction Management : Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity if enzyme assays conflict) .
  • Scalability : Transition batch reactions to flow chemistry for reproducible gram-scale synthesis .
  • Ethical Compliance : Adhere to OECD guidelines for preclinical toxicity testing (e.g., Ames test for mutagenicity) .

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